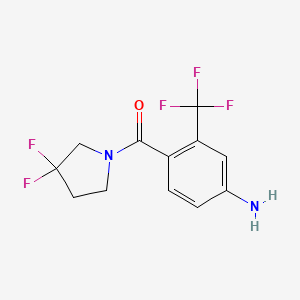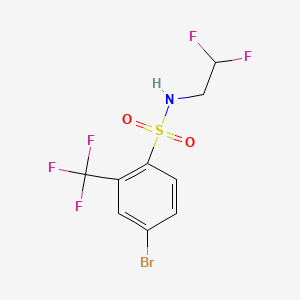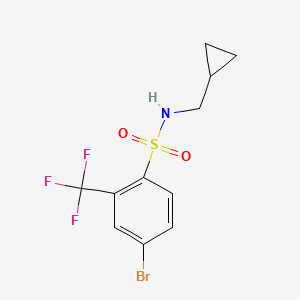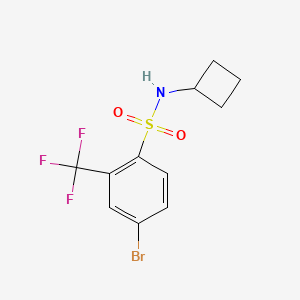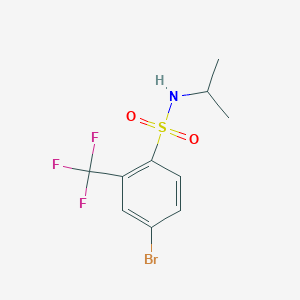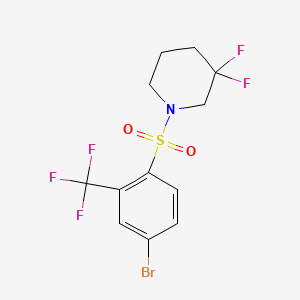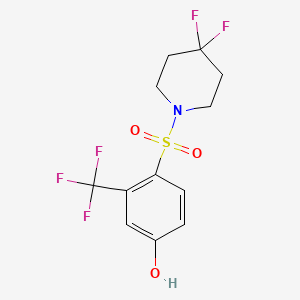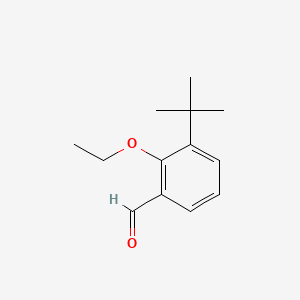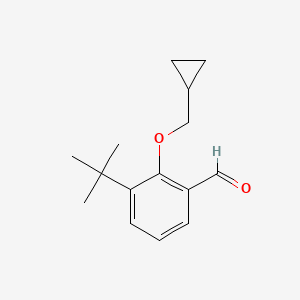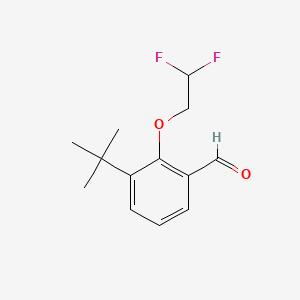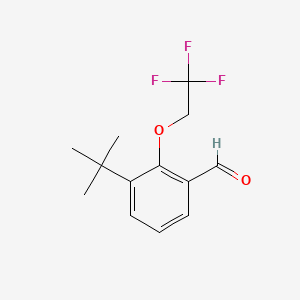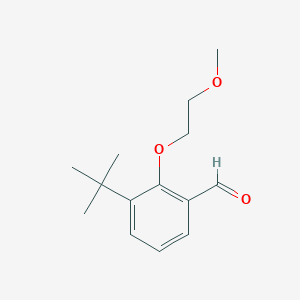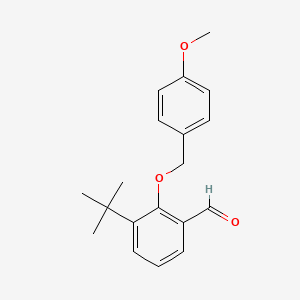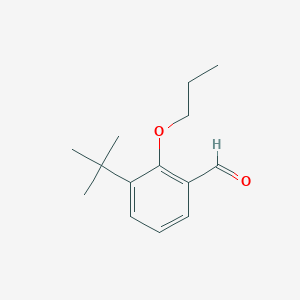
3-Tert-butyl-2-propoxy-benzaldehyde
描述
3-Tert-butyl-2-propoxy-benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with tert-butyl and propoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-propoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-tert-butylbenzaldehyde.
Alkylation Reaction: The propoxy group is introduced via an alkylation reaction. This can be achieved by reacting 3-tert-butylbenzaldehyde with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. This is typically achieved using strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation: 3-Tert-butyl-2-propoxy-benzoic acid.
Reduction: 3-Tert-butyl-2-propoxy-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3-Tert-butyl-2-propoxy-benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of 3-Tert-butyl-2-propoxy-benzaldehyde in chemical reactions involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.
Propoxy Group: This group can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
Tert-butyl Group: This bulky group provides steric hindrance, affecting the compound’s overall reactivity and stability.
相似化合物的比较
3-Tert-butylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
2-Tert-butyl-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
3-Tert-butyl-2-hydroxybenzaldehyde:
Uniqueness: 3-Tert-butyl-2-propoxy-benzaldehyde is unique due to the combination of its tert-butyl and propoxy substituents, which confer distinct steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
3-tert-butyl-2-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-9-16-13-11(10-15)7-6-8-12(13)14(2,3)4/h6-8,10H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZAWBSAWFVOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
